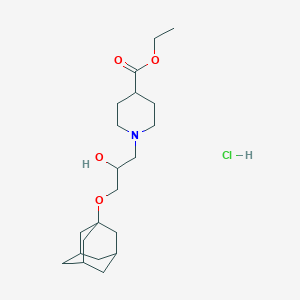![molecular formula C22H17ClN2O3S B2965178 (3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-52-5](/img/structure/B2965178.png)
(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzothiazinone derivative. Benzothiazinones are a class of organic compounds containing a benzene ring fused to a thiazinone ring. The thiazinone ring is a six-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The compound contains a benzyl group (a benzene ring attached to a CH2 group), a 4-chlorophenylamino group (an aniline derivative where one hydrogen atom is replaced by a 4-chlorophenyl group), and a benzothiazinone group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the chlorine atom and the benzothiazinone group would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Multicomponent Synthesis Applications
The peculiarities of multicomponent synthesis involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives have been studied, revealing new pathways for synthesizing 2-amino-4H-pyrans through three-component interactions. This synthesis process can lead to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) depending on the reactants used. Such reactions offer insights into controlling reaction selectivity and developing novel compounds (Lega et al., 2016).
Structural and Reactivity Studies
Research on the chlorination of heterocyclic and acyclic sulfonhydrazones, including benzothiadiazine derivatives, has contributed to understanding the structural and reactivity aspects of these compounds under various conditions. These studies have provided valuable information on the synthesis and potential applications of benzothiadiazine derivatives in designing new chemical entities (King et al., 1971).
Biologically Active Compounds Synthesis
The synthesis of novel biologically active benzothiazine derivatives, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, has been explored. Starting from ultrasonically mediated N-alkylation of sodium saccharin, these compounds have shown potential in preliminary evaluations for antibacterial and antioxidant activities. Such research opens avenues for the development of new therapeutic agents (Zia-ur-Rehman et al., 2009).
Hydrogen-Bond Donor Catalysts
Developing hydrogen-bond (HB)-donor catalysts bearing benzothiadiazine skeletons for asymmetric organocatalysis represents another innovative application. These catalysts have shown effectiveness in promoting enantioselective reactions, offering new strategies for synthesizing chiral compounds with high enantioselectivity. This research demonstrates the versatility of benzothiadiazine derivatives in catalysis and synthetic organic chemistry (Inokuma et al., 2011).
Lanthanide-Catalyzed Cyclocarbonylation
The lanthanide-catalyzed cyclocarbonylation using benzothiadiazine derivatives to synthesize various benzannulated heterocycles represents a breakthrough in the efficient synthesis of complex molecules. This methodology provides a powerful tool for constructing diverse heterocyclic structures, potentially useful in material science and pharmaceutical chemistry (Jing et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3E)-1-benzyl-3-[(4-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSUILCKFRAMQL-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)
![(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2965099.png)



![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)
![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)
